molecular formula C15H10O3S B6404416 4-[Benzo(b)thiophen-2-yl]-3-hydroxybenzoic acid CAS No. 1261898-18-3

4-[Benzo(b)thiophen-2-yl]-3-hydroxybenzoic acid

Cat. No.: B6404416
CAS No.: 1261898-18-3
M. Wt: 270.3 g/mol
InChI Key: VWARACGHMXXYKT-UHFFFAOYSA-N
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Description

4-[Benzo(b)thiophen-2-yl]-3-hydroxybenzoic acid is an organic compound that belongs to the class of benzo[b]thiophenes. These compounds are known for their aromatic heterocyclic structure, which includes a sulfur atom. The presence of the benzo[b]thiophene moiety imparts unique chemical and biological properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Benzo(b)thiophen-2-yl]-3-hydroxybenzoic acid typically involves the following steps:

    Formation of Benzo[b]thiophene Core: The benzo[b]thiophene core can be synthesized through various methods, including the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Mechanism of Action

The mechanism of action of 4-[Benzo(b)thiophen-2-yl]-3-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways:

Properties

IUPAC Name

4-(1-benzothiophen-2-yl)-3-hydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O3S/c16-12-7-10(15(17)18)5-6-11(12)14-8-9-3-1-2-4-13(9)19-14/h1-8,16H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWARACGHMXXYKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C3=C(C=C(C=C3)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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